

STF-118804 Structure-Activity Relationship: A Technical Guide

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Compound of Interest

Compound Name: STF-118804

Cat. No.: B15615598

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **STF-118804**, a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

STF-118804 is a novel small molecule inhibitor of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis. By inhibiting NAMPT, **STF-118804** depletes cellular NAD⁺ levels, leading to a metabolic collapse and subsequent apoptosis in cancer cells that are highly dependent on this pathway. This compound has demonstrated significant preclinical efficacy in various cancer models, including acute lymphoblastic leukemia (ALL) and pancreatic cancer, making it a promising candidate for further drug development.

Mechanism of Action

STF-118804 acts as a competitive inhibitor of NAMPT, binding to the nicotinamide-binding site of the enzyme. This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD⁺. The resulting depletion of the cellular NAD⁺ pool triggers a cascade of downstream events:

- **Metabolic Collapse:** NAD⁺ is an essential cofactor for numerous metabolic enzymes. Its depletion disrupts critical cellular processes, including glycolysis and the tricarboxylic acid (TCA) cycle, leading to a rapid decrease in ATP production.
- **AMPK Activation:** The decrease in cellular energy, reflected by an increased AMP/ATP ratio, leads to the activation of AMP-activated protein kinase (AMPK).
- **mTOR Inhibition:** Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.
- **Induction of Apoptosis:** The culmination of metabolic stress and inhibition of pro-survival signaling pathways leads to the induction of programmed cell death (apoptosis) in cancer cells.

Structure-Activity Relationship (SAR)

While a comprehensive quantitative SAR table for a large series of **STF-118804** analogs is not publicly available, key structural features essential for its potent NAMPT inhibitory activity have been elucidated through the analysis of **STF-118804** and a limited number of its analogs.

Core Scaffold

The chemical structure of **STF-118804** is 4-(5-methyl-4-(tosylmethyl)oxazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide. The core scaffold consists of a central benzamide linker connecting a substituted oxazole moiety and a pyridinylmethyl group.

Key Structural Features and Activity

Based on available data, the following structural elements are crucial for the activity of **STF-118804**:

- **Oxazole Moiety:** The substituted oxazole ring is a critical component for potent inhibitory activity.
- **Tosylmethyl Group:** The tolylmethyl group at the 4-position of the oxazole ring is important for high potency.

- **Pyridinylmethyl Amide:** The N-(pyridin-3-ylmethyl)benzamide portion of the molecule also plays a significant role in its interaction with the NAMPT enzyme.

Quantitative SAR Data

The following table summarizes the available quantitative data for **STF-118804** and a key inactive analog, STF-118803, highlighting the importance of the tolylmethyl group.

Compound	Structure	Modification from STF-118804	In Vitro NAMPT Inhibition	Cellular Activity (ALL Cell Lines)
STF-118804	4-(5-methyl-4-(tosylmethyl)oxazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide	-	Potent	High Potency (Low nM IC50)
STF-118803	4-(5-methyloxazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide	Lacks the tolylmethyl group	Inactive	Inactive

The following table presents the half-maximal inhibitory concentrations (IC50) of **STF-118804** in various pancreatic ductal adenocarcinoma (PDAC) cell lines, demonstrating its potent anti-proliferative activity.

Cell Line	IC50 (nM)
Panc-1	~25
PaTu8988t	~25
SU86.86	~100
Panc04.03	~50

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of **STF-118804**.

NAMPT Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of NAMPT.

Materials:

- Recombinant human NAMPT enzyme
- Nicotinamide (NAM)
- 5-Phosphoribosyl-1-pyrophosphate (PRPP)
- ATP
- Nicotinamide mononucleotide adenylyltransferase (NMNAT)
- Alcohol dehydrogenase (ADH)
- Ethanol
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Test compounds (e.g., **STF-118804**) dissolved in DMSO
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

- In a 96-well plate, add the recombinant NAMPT enzyme to each well, except for the no-enzyme control wells.
- Add the serially diluted test compounds or vehicle control (DMSO in assay buffer) to the respective wells.
- Pre-incubate the plate at 30°C for 15 minutes.
- Prepare a substrate master mix containing NAM, PRPP, and ATP in assay buffer.
- Initiate the reaction by adding the substrate master mix to all wells.
- Prepare a coupling enzyme master mix containing NMNAT, ADH, and ethanol in assay buffer.
- Add the coupling enzyme master mix to all wells.
- Incubate the plate at 30°C for 60-120 minutes, protected from light.
- Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The fluorescence signal is proportional to the amount of NADH produced, which is indicative of NAMPT activity.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Cancer cell lines (e.g., ALL or PDAC cell lines)
- Complete cell culture medium
- Test compounds (e.g., **STF-118804**) dissolved in DMSO

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear microplate
- Absorbance plate reader

Procedure:

- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds in complete cell culture medium.
- Remove the old medium and add the medium containing the serially diluted test compounds or vehicle control to the cells.
- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

In Vivo Xenograft Model (Acute Lymphoblastic Leukemia)

This protocol describes the evaluation of the in vivo efficacy of **STF-118804** in a mouse xenograft model of ALL.

Materials:

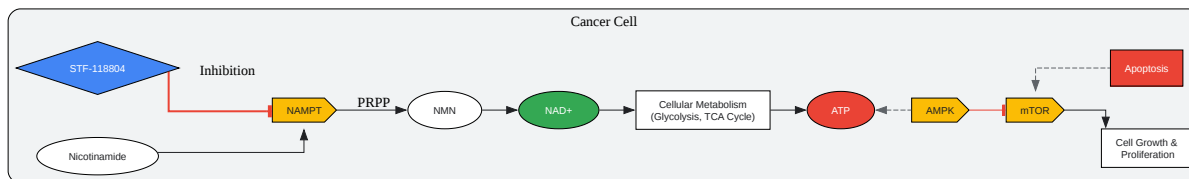
- Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice)
- Human ALL cell line expressing luciferase (e.g., MV411-luc)
- **STF-118804** formulated for in vivo administration
- Vehicle control
- Bioluminescence imaging system
- Calipers

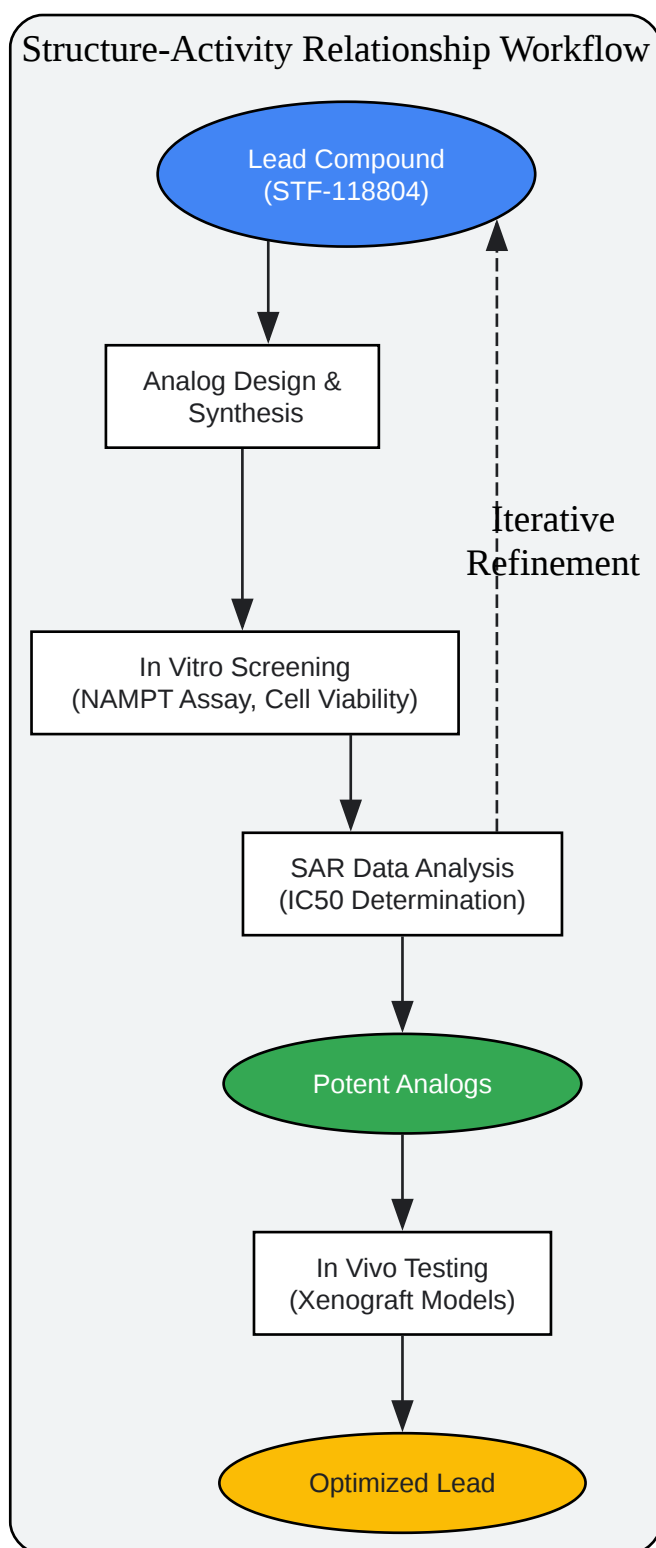
Procedure:

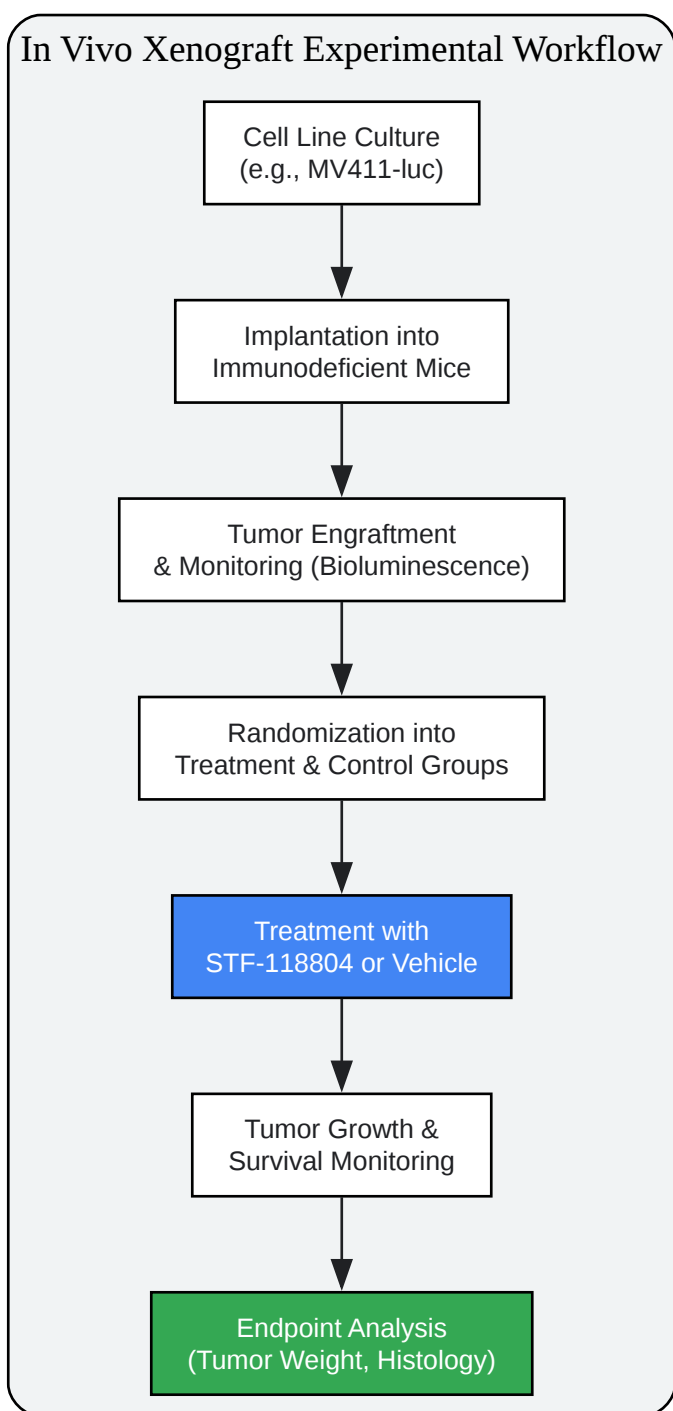
- Sublethally irradiate the immunodeficient mice.
- Intravenously inject the luciferase-expressing ALL cells into the mice.
- Monitor tumor engraftment and growth weekly via bioluminescence imaging.
- Once the tumor burden is established (typically 2 weeks post-injection), randomize the mice into treatment and control groups.
- Administer **STF-118804** (e.g., 25 mg/kg, twice daily, subcutaneously) or vehicle control to the respective groups for a defined period (e.g., 21 days).
- Monitor tumor growth and animal well-being throughout the study. Tumor burden is quantified by bioluminescence imaging, and physical tumor size can be measured with calipers if applicable.
- At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tumors and tissues for further analysis (e.g., histology, biomarker analysis).
- Analyze the data to determine the effect of **STF-118804** on tumor growth and overall survival.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the study of **STF-118804**.







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